molecular formula C18H18N2O4 B5674511 2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid

2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid

Cat. No. B5674511
M. Wt: 326.3 g/mol
InChI Key: KERDHFVYBIIJMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid often involves coupling reactions using protocols such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) with amino acid esters. These methods are utilized to prepare a series of derivatives characterized by spectroscopic techniques like NMR and mass spectrometry, providing insights into their structure and composition (Savage et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is conducted through X-ray crystallography and spectroscopic studies, including FT-IR, 1H-NMR, 13C-NMR, and UV-Visible techniques. These analyses help in confirming the structures and understanding the molecular geometry and the presence of specific functional groups (Aydın et al., 2010).

Chemical Reactions and Properties

Compounds like 2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid exhibit various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, depending on the solvent composition and pH of the medium. These reactions are crucial for understanding the chemical behavior and reactivity of such compounds (Baul et al., 2009).

Physical Properties Analysis

The physical properties of these compounds can be studied through their molecular structures and geometries, optimized using computational methods like density functional theory (DFT). Such analyses provide insights into their conformational stability and electronic properties, which are essential for predicting their behavior in various applications (Gong et al., 2023).

Chemical Properties Analysis

The chemical properties of similar compounds are characterized by their reactivity towards different chemical agents and conditions. Studies on compounds like 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides, which exhibit potent anthelmintic activity along with moderate antimicrobial activity, provide a basis for understanding the chemical properties and potential biological activities of 2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid derivatives (Himaja et al., 2003).

properties

IUPAC Name

2-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-13-9-7-12(8-10-13)17(22)20-15-6-4-3-5-14(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERDHFVYBIIJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({4-[(2-Methylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid

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